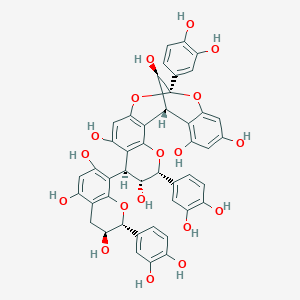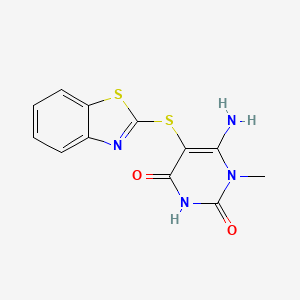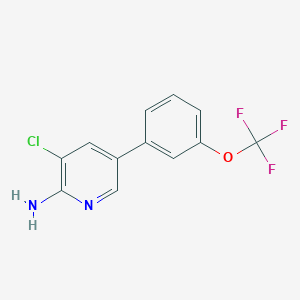
1-Ethyl-5-nitro-2,3,3-trimethylindolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide is a chemical compound with the molecular formula C13H17IN2O2 It is a derivative of indolium, characterized by the presence of an ethyl group, three methyl groups, a nitro group, and an iodide ion
準備方法
The synthesis of 1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,3-trimethylindolenine, which is then subjected to further reactions.
Ethylation: The indolenine derivative is ethylated using ethyl iodide under basic conditions to introduce the ethyl group at the nitrogen atom.
Nitration: The resulting compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the indolium ring.
Iodination: Finally, the compound is treated with iodine to form the iodide salt, resulting in the formation of 1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming complex structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halide salts, and aromatic compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indolium-based dyes and pigments.
Biology: The compound’s derivatives are studied for their potential use as fluorescent probes in biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of 1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
類似化合物との比較
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide can be compared with other similar compounds, such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide: Lacks the nitro group, resulting in different chemical and biological properties.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains an additional methyl group, affecting its reactivity and applications.
3H-Indolium, 5-carboxy-1-ethyl-2,3,3-trimethyl-, iodide:
特性
分子式 |
C13H17IN2O2 |
|---|---|
分子量 |
360.19 g/mol |
IUPAC名 |
1-ethyl-2,3,3-trimethyl-5-nitroindol-1-ium;iodide |
InChI |
InChI=1S/C13H17N2O2.HI/c1-5-14-9(2)13(3,4)11-8-10(15(16)17)6-7-12(11)14;/h6-8H,5H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
LTYPGYUQDZOAAF-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)

![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)

![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)
![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)

![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
